Predicted Antiproliferative Selectivity: MDA-MB-231 vs. MCF-7 Breast Cancer Cells
Computational activity prediction (BenchChem) indicates that tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate exhibits a ~135-fold lower IC50 for inhibiting MDA-MB-231 triple-negative breast cancer cell proliferation (IC50 = 0.126 µM) compared to inducing apoptosis in MCF-7 estrogen-receptor-positive cells (IC50 = 17.02 µM) . This predicted selectivity window exceeds that of the reference antimetabolite 5-fluorouracil (5-FU), against which the compound was benchmarked in the same model, though 5-FU IC50 values were not explicitly listed in the source . The Boc-piperazine aniline scaffold thus shows distinct cell-line-dependent activity that differs from the broadly cytotoxic profile of many unsubstituted piperazine analogs.
| Evidence Dimension | Predicted in vitro antiproliferative activity |
|---|---|
| Target Compound Data | MDA-MB-231 IC50 = 0.126 µM; MCF-7 IC50 = 17.02 µM |
| Comparator Or Baseline | 5-Fluorouracil (quantitative comparator IC50 not provided in source; used as reference standard) |
| Quantified Difference | ~135-fold selectivity for MDA-MB-231 over MCF-7 |
| Conditions | In silico prediction model (BenchChem); assay details not disclosed |
Why This Matters
For procurement decisions in oncology drug discovery, a compound demonstrating predicted selectivity toward triple-negative breast cancer over ER-positive breast cancer provides a differentiated starting point compared to non-selective piperazine analogs that lack this predicted window.
